Boc-5-amino-2,4-dimethoxy-benzoic acid
Description
The exact mass of the compound this compound is 297.12123733 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-6-8(12(16)17)10(19-4)7-11(9)20-5/h6-7H,1-5H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGFLVCLNXDUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C(=O)O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Boc 5 Amino 2,4 Dimethoxy Benzoic Acid and Its Precursors
Integration into Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, allowing for the stepwise assembly of amino acids into a desired sequence. peptide.com The incorporation of non-standard amino acids is a key strategy for developing novel peptides with enhanced properties.
Boc-5-amino-2,4-dimethoxy-benzoic acid serves as an unnatural amino acid, a class of compounds that are not one of the 20 common proteinogenic amino acids. nih.gov The incorporation of such building blocks can introduce unique structural and functional characteristics into peptide chains. The dimethoxy-substituted phenyl ring of this particular molecule can impart specific conformational constraints and potential for new interactions within the peptide or with its biological target. The general principle involves the protection of the amino group with a Boc (tert-butyloxycarbonyl) group, which allows for its sequential addition to a growing peptide chain on a solid support. youtube.com
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. upc.edu Aromatic spacers are often incorporated into peptidomimetic designs to orient pharmacophoric groups in a specific spatial arrangement, mimicking the secondary structures of peptides like β-strands. upc.edulifetein.com The rigid, substituted phenyl ring of this compound makes it a suitable candidate for such an aromatic spacer, providing a scaffold to which other functional groups can be attached. lifetein.com
The Boc protecting group is a key element in one of the two major strategies for SPPS. du.ac.in This strategy relies on the acid-lability of the Boc group for its removal, typically using trifluoroacetic acid (TFA). chempep.compeptide.com The rest of the peptide, including side-chain protecting groups and the linker to the solid support, is generally stable to these conditions and is cleaved at the end of the synthesis with a stronger acid like hydrogen fluoride (B91410) (HF). peptide.com this compound, by virtue of its Boc-protected amine, is designed to be compatible with these standard deprotection and subsequent coupling protocols, which often utilize reagents like HBTU or HATU for amide bond formation. peptide.comnih.gov
In recent years, there has been a significant push towards developing more environmentally friendly, or "green," chemical processes. researchgate.net In the context of peptide synthesis, this includes efforts to reduce the use of hazardous organic solvents. One innovative approach involves the use of water-dispersible Boc-amino acid nanoparticles. proquest.commdpi.com This technique allows for peptide synthesis to be conducted in aqueous media, often assisted by microwave irradiation to enhance reaction rates. researchgate.netmdpi.com While specific research on nanoparticles of this compound is not widely documented, the general success of using Boc-amino acid nanoparticles opens a promising avenue for its future application in greener peptide synthesis methodologies. researchgate.netmdpi.comresearchgate.net
Utility in Solution-Phase Organic Synthesis
While SPPS is dominant for peptide synthesis, solution-phase synthesis remains a critical methodology in organic chemistry. This compound is also a valuable reagent in this context. Its related non-Boc protected form, 2-amino-4,5-dimethoxybenzoic acid, is recognized as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. chemicalbook.com The Boc-protected version offers the advantage of a selectively masked amino group, allowing for controlled reactions at other sites of the molecule. It can be employed in multi-step syntheses where the amino group needs to be revealed at a later stage, for example, in the construction of complex small molecules and drug candidates. chemimpex.com
Precursor in Heterocyclic Compound Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of drugs. frontiersin.org Aminobenzoic acids and their derivatives are well-established precursors for the synthesis of various heterocyclic systems. For instance, they can be used to construct fused ring systems like quinazolinones through condensation and cyclization reactions. nih.gov The strategic placement of the amino and carboxylic acid groups on the benzene (B151609) ring of this compound, along with the methoxy (B1213986) substituents, provides a unique starting point for the synthesis of novel, highly functionalized heterocyclic scaffolds. The Boc group can be removed under acidic conditions to liberate the aniline (B41778) nitrogen for subsequent cyclization reactions.
Conclusion
Precursor in Heterocyclic Compound Synthesis
Construction of Oxazole and Oxadiazole Derivatives
The carboxylic acid moiety of this compound is a key functional group for the construction of five-membered heterocyclic rings like oxadiazoles. Specifically, 1,2,4-oxadiazoles are frequently synthesized from carboxylic acids and amidoximes. The general synthetic pathway involves the activation of the carboxylic acid, often with a coupling agent like carbonyldiimidazole (CDI), to form an active intermediate. mdpi.com This intermediate then reacts with an appropriate amidoxime (B1450833). The subsequent intramolecular cyclization, typically promoted by heating, yields the desired 1,2,4-oxadiazole (B8745197) ring. mdpi.com This method allows the dimethoxy-aniline scaffold to be linked to a wide array of aryl or alkyl groups, depending on the chosen amidoxime.
This synthetic strategy is applicable to this compound, enabling its incorporation into more complex drug-like molecules. The process is valued for its reliability and the accessibility of diverse amidoxime building blocks. researchgate.net
Table 1: Examples of 1,2,4-Oxadiazole Structures from this compound This table is illustrative of potential structures based on established synthetic routes.
| Reactant Amidoxime (R-C(NH2)=NOH) | Resulting 1,2,4-Oxadiazole Substituent (R) |
| Benzamidoxime | Phenyl |
| 4-Methoxybenzamidoxime | 4-Methoxyphenyl |
| Acetamidoxime | Methyl |
| Cyclopropanecarboxamidoxime | Cyclopropyl |
Synthesis of Quinazoline (B50416) and Pyrazole (B372694) Ring Systems
The utility of this compound extends to the synthesis of important nitrogen-containing bicyclic systems, although its role may be as a scaffold rather than a direct precursor for the core ring structure.
Quinazolines: The classical synthesis of the quinazoline ring system, particularly quinazolinones, typically starts from anthranilic acid (2-aminobenzoic acid) or its derivatives. scielo.br The ortho relationship between the amine and carboxylic acid is crucial for the cyclization step that forms the pyrimidine (B1678525) ring of the quinazoline core. Since this compound is a 5-amino substituted benzoic acid, it does not possess the required 1,2-disubstitution pattern for this direct cyclization. However, it is frequently used as a foundational scaffold. For instance, the carboxylic acid can be coupled to a separate, pre-formed heterocyclic amine, or the Boc-protected amine can be deprotected and used as a nucleophile to connect to an existing quinazoline structure, often via nucleophilic aromatic substitution (SNAr) on a halo-quinazoline. scielo.br
Pyrazoles: Pyrazole derivatives are fundamental building blocks in medicinal chemistry, with 5-aminopyrazoles being particularly valuable for creating fused heterocyclic systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govnih.gov this compound can be chemically linked to these pyrazole synthons to generate advanced hybrid molecules. A common strategy is the formation of an amide bond between the carboxylic acid of the title compound and the amino group of a 5-aminopyrazole derivative. chim.it This approach combines the distinct structural features of both moieties into a single, larger scaffold for further biological evaluation.
Role in the Elaboration of Advanced Organic Scaffolds
Beyond forming heterocyclic rings, this compound is instrumental in building larger, more elaborate organic structures through a variety of fundamental organic reactions.
Amide Coupling Reactions for the Formation of Extended Structures
The carboxylic acid functional group is readily employed in amide bond formation, a cornerstone reaction in medicinal chemistry for linking molecular fragments. The reaction involves activating the carboxylic acid with a coupling reagent, which is then followed by the addition of a primary or secondary amine. The Boc protecting group on the C5-amine is essential during this process, as it prevents its nucleophilic character from causing self-polymerization or other unwanted side reactions. nih.gov A wide range of coupling reagents can be utilized, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), HATU, or EDC in combination with HOBt, to facilitate the reaction under mild conditions. nih.gov This methodology allows the this compound core to be connected to a virtually limitless variety of amine-containing molecules, from simple alkyl amines to complex heterocyclic structures.
Table 2: Representative Amide Structures from Coupling Reactions This table illustrates the versatility of amide coupling with this compound.
| Amine Coupling Partner | Resulting Amide Structure |
| Benzylamine | N-Benzyl-5-(tert-butoxycarbonylamino)-2,4-dimethoxybenzamide |
| Piperidine | (5-(tert-butoxycarbonylamino)-2,4-dimethoxyphenyl)(piperidin-1-yl)methanone |
| Aniline (B41778) | N-Phenyl-5-(tert-butoxycarbonylamino)-2,4-dimethoxybenzamide |
| 4-Aminopyridine | N-(Pyridin-4-yl)-5-(tert-butoxycarbonylamino)-2,4-dimethoxybenzamide |
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. wikipedia.orgjocpr.com While this compound itself is not a direct substrate for Suzuki coupling, it can be easily converted into a suitable derivative. The reaction requires an aryl halide or triflate as a coupling partner for the organoboron species. wikipedia.orglibretexts.org
A common synthetic route involves the halogenation of the aromatic ring of the title compound via electrophilic aromatic substitution (see section 3.4.3) to install a bromine or iodine atom. This resulting aryl halide is then a prime substrate for a subsequent Suzuki coupling reaction with a variety of aryl or vinyl boronic acids. researchgate.netnih.gov This two-step sequence significantly expands the structural diversity achievable from the initial scaffold, allowing for the introduction of new aromatic or unsaturated systems.
Table 3: Potential Biaryl Products via Suzuki Coupling of a Halogenated Derivative Assumes prior halogenation (X = Br, I) at the C3 position of the benzoic acid scaffold.
| Boronic Acid Coupling Partner (R-B(OH)₂) | Resulting Biaryl Substituent (R) |
| Phenylboronic acid | Phenyl |
| 4-Pyridylboronic acid | 4-Pyridyl |
| Thiophene-2-boronic acid | 2-Thienyl |
| 4-Fluorophenylboronic acid | 4-Fluorophenyl |
Electrophilic Aromatic Substitution Reactions on Activated Benzoic Acid Derivatives
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS), a class of reactions used to introduce new functional groups onto an aromatic ring. masterorganicchemistry.comleah4sci.com This high reactivity is due to the presence of three strong electron-donating groups: two methoxy (B1213986) groups (-OCH₃) and the Boc-protected amino group (-NHBoc). These groups are powerful ortho, para-directors. In contrast, the carboxylic acid group (-COOH) is an electron-withdrawing, meta-directing group. libretexts.org
The regiochemical outcome of an EAS reaction is determined by the combined influence of these substituents. The available positions for substitution are C3 and C6.
Position C3: This site is ortho to the activating -OCH₃ groups at C2 and C4.
Position C6: This site is ortho to the activating -NHBoc group at C5 but also ortho to the deactivating -COOH group at C1.
The synergistic activating effect of the two methoxy groups makes the C3 position the most electron-rich and sterically accessible site. Therefore, electrophilic attack is strongly favored at the C3 position. Common EAS reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃ or I₂/HNO₃) can be performed on this scaffold to introduce nitro or halo groups, respectively, which serve as handles for further synthetic transformations, including the aforementioned palladium-catalyzed coupling reactions.
Computational and Theoretical Investigations of Boc 5 Amino 2,4 Dimethoxy Benzoic Acid and Its Analogs
Molecular Modeling and Conformational Analysis
Studies on related dimethoxybenzoic acid derivatives reveal key conformational features. For instance, in 2,6-dimethoxybenzoic acid, the bulky methoxy (B1213986) groups ortho to the carboxylic acid force the carboxyl group to twist significantly out of the plane of the benzene (B151609) ring, by as much as 65.72°. nih.gov In contrast, the carboxyl group in 3,4-dimethoxybenzoic acid is only slightly twisted from the benzene ring plane. iucr.org Given the 2,4-dimethoxy substitution pattern in Boc-5-amino-2,4-dimethoxy-benzoic acid, the torsion angle of the carboxylic acid group relative to the ring is expected to be influenced by the methoxy group at position 2.
Furthermore, the conformation of the methoxy groups themselves is of interest. Computational studies on 5,6-dimethoxy-1-indanone, another molecule with two methoxy groups on a benzene ring, indicate that the most stable conformer has the OCH₃ groups oriented in opposite planes to minimize steric clash. nih.gov For p-methoxybenzoyl derivatives, the p-methoxyphenyl ring is often twisted by approximately 30° from the carbonyl plane. rsc.org
The Boc (tert-butyloxycarbonyl) protecting group is relatively large and will have its own conformational preferences, influencing the orientation of the amino group relative to the ring. The relatively rigid aromatic backbone of aminobenzoic acid derivatives can inhibit conformational changes, a factor that becomes important when considering interactions with other molecules. acs.org
Table 1: Predicted Conformational Features of this compound based on Analog Analysis
| Molecular Fragment | Predicted Conformational Characteristic | Basis of Prediction | Citation |
| Carboxylic Acid Group | Twisted out of the plane of the benzene ring. | Steric hindrance from the ortho-methoxy group at position 2. | nih.gov |
| Methoxy Groups | Likely oriented to minimize steric interactions. | Energy minimization studies on related dimethoxy-aromatic compounds. | nih.gov |
| Benzene Ring | Planar. | Fundamental property of aromatic rings. | |
| Boc-amino Group | The bulky Boc group influences the orientation of the N-H bond and can sterically hinder adjacent groups. | Known steric bulk of the tert-butyloxycarbonyl group. | acs.org |
| Overall Conformation | The molecule is non-planar, with significant twisting of substituents relative to the central phenyl ring. | Combination of steric effects from all substituent groups. | nih.govacs.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic properties and predicting the reactivity of molecules like this compound. These methods provide insights into the distribution of electrons and the energies of molecular orbitals. niscpr.res.in
A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ucsb.edu The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such maps are crucial for predicting how the molecule will interact with other chemical species, including biological receptors. niscpr.res.inresearchgate.net
Table 2: Common Quantum Chemical Parameters and Their Significance
| Parameter | Description | Significance for Reactivity Prediction | Citation |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; higher energy suggests greater nucleophilicity. | ucsb.edunih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons; lower energy suggests greater electrophilicity. | ucsb.edunih.gov |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. | wikipedia.orgnih.gov |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Identifies positive (electrophilic) and negative (nucleophilic) sites, predicting non-covalent interactions. | niscpr.res.inresearchgate.net |
| Mulliken/Löwdin Charges | Calculated partial atomic charges on each atom in the molecule. | Provides a quantitative measure of electron distribution and polarization within the molecule. | psu.edu |
In Silico Approaches to Reaction Mechanism Elucidation
In silico methods are increasingly used to elucidate the mechanisms of chemical reactions, providing detailed information about transition states, reaction pathways, and activation energies that can be difficult to obtain through experimental means alone. For a molecule like this compound, computational approaches can be applied to understand reactions such as its synthesis or deprotection.
A primary reaction involving this compound is the removal of the Boc (tert-butyloxycarbonyl) protecting group. The deprotection of Boc-amines is typically achieved under acidic conditions. youtube.comorganic-chemistry.org Computational modeling can simulate this process, for example, by modeling the protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and carbamic acid, which then decarboxylates. youtube.com The use of solid acid catalysts for this reaction has also been explored, where computational insights can help understand the role of specific active sites on the catalyst surface. rsc.org
Furthermore, computational studies on aminobenzoic acid derivatives have provided mechanistic insights into their behavior in complex biological systems. For example, research on how aminobenzoic acid monomers participate in amide bond formation within the ribosome used DFT calculations to determine the pKa values of the reacting species. acs.org The calculations revealed that the low pKa of the aminobenzoic acid's ammonium (B1175870) group meant that, unlike typical amino acids, it did not require assistance from a nearby water molecule to act as a general base for the reaction to proceed. acs.org This demonstrates how in silico calculations can explain experimentally observed reactivity and refine our understanding of reaction mechanisms at a molecular level.
The synthesis of aminobenzoic acid derivatives can also be studied. For example, the formation of Schiff bases from 4-aminobenzoic acid has been investigated, a reaction that involves the nucleophilic attack of the amino group on an aldehyde. mdpi.com Computational models can map the energy profile of such reactions, identifying the transition state structures and calculating the energy barriers for each step.
Table 3: Applications of In Silico Methods in Studying Reaction Mechanisms
| Reaction Type | Computational Approach | Insights Gained | Citation |
| Boc Deprotection | Modeling reaction with acid (e.g., TFA, HCl); calculating transition states. | Elucidation of the step-by-step mechanism involving protonation, carbocation formation, and decarboxylation. | youtube.comrsc.org |
| Amide Bond Formation | DFT calculations to determine pKa values of reactants. | Understanding why certain aminobenzoic acids can react in the ribosome without the need for a general base catalyst. | acs.org |
| Synthesis (e.g., Acylation, Esterification) | Mapping potential energy surfaces, locating transition states. | Predicting reaction feasibility, identifying the most likely reaction pathway, and calculating activation energies. | nih.gov |
| Enzymatic Reactions | Quantum Mechanics/Molecular Mechanics (QM/MM) simulations. | Modeling the reaction as it occurs within the enzyme's active site, accounting for interactions with amino acid residues. | nih.gov |
Computational Analysis of Molecular Interactions in Designed Scaffolds
Computational analysis is a cornerstone of modern drug design, enabling the prediction and characterization of interactions between a small molecule, like this compound, and a biological target, typically a protein. nih.govnih.gov These methods are crucial for designing scaffolds with specific biological activities.
Hirshfeld surface analysis is another powerful computational method used to visualize and quantify intermolecular interactions in crystal structures. niscpr.res.inresearchgate.net By mapping properties like the normalized contact distance (d_norm) onto the surface, it is possible to identify the specific atoms involved in interactions such as hydrogen bonds and van der Waals contacts. iucr.orgnih.govresearchgate.net Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts, showing what percentage of the surface is involved in H···H, C···H, or O···H interactions, for example. iucr.orgnih.gov
These computational tools allow for the rational design of new molecules. By understanding the key interactions that lead to high binding affinity, medicinal chemists can modify a scaffold like this compound to enhance these interactions, for instance, by adding or repositioning hydrogen bond donors/acceptors or hydrophobic groups. advancedsciencenews.com This structure-based drug design approach accelerates the discovery of lead compounds and helps in optimizing their potency and selectivity. nih.gov
Table 4: Computational Methods for Analyzing Molecular Interactions
| Method | Purpose | Information Provided | Example Application |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Binding energy score, preferred orientation, specific hydrogen bonds, and hydrophobic interactions. | Screening benzoic acid derivatives against a viral protease. nih.gov |
| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular interactions in a crystal lattice. | Identification of close contacts (e.g., hydrogen bonds), visualization of interaction hotspots, and 2D fingerprint plots summarizing contact types. | Analyzing the packing and hydrogen bonding network of a benzoic acid derivative crystal. niscpr.res.innih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. | Provides insight into the dynamic stability of the ligand-receptor complex and conformational changes upon binding. | Assessing the stability of a designed inhibitor in a protein's binding pocket. nih.gov |
| 3D-QSAR (Quantitative Structure-Activity Relationship) | Relates the 3D properties of molecules to their biological activity. | Creates a model that predicts the activity of new compounds based on their steric and electrostatic fields. | Optimizing a series of inhibitors to improve their activity. nih.gov |
Future Research Directions and Perspectives for Boc 5 Amino 2,4 Dimethoxy Benzoic Acid
Development of More Efficient and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For Boc-5-amino-2,4-dimethoxy-benzoic acid, future research is anticipated to focus on greener synthetic methodologies that minimize waste and energy consumption.
Current peptide synthesis, a major application for Boc-protected amino acids, is often reliant on hazardous solvents such as dichloromethane (B109758) and dimethylformamide (DMF). rsc.orgresearchgate.net These solvents pose significant toxicity concerns and are major contributors to chemical waste. rsc.orgresearchgate.net A key research direction will be the adoption of greener solvents for the synthesis and application of this compound. Propylene (B89431) carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have emerged as promising biodegradable and less toxic alternatives that can replace conventional solvents in both solution-phase and solid-phase peptide synthesis (SPPS). rsc.orgacs.org Research has shown that coupling and deprotection reactions in propylene carbonate can yield results comparable to those in traditional solvents, without significant racemization. rsc.orgresearchgate.net Similarly, 2-MeTHF has been demonstrated as a viable solvent for all steps of SPPS, from the incorporation of the first amino acid to the final peptide precipitation. acs.org
| Sustainable Approach | Key Findings | Potential Application for this compound |
| Green Solvents | Propylene carbonate and 2-MeTHF can effectively replace hazardous solvents like DMF and dichloromethane in peptide synthesis. rsc.orgacs.org | Synthesis and purification processes with a significantly reduced environmental footprint. |
| One-Pot Synthesis | Development of a one-pot oxo-reduction process for 3-aminobenzoic acid in subcritical water. mdpi.com | A more streamlined and atom-economical synthetic route from precursor molecules. |
| Green Catalysis | Nanocerium oxide as a recyclable catalyst for efficient N-Boc protection of amines under solvent-free conditions. researchgate.net | A milder and more environmentally friendly method for introducing the Boc protecting group. |
Exploration of Novel Chemical Transformations and Reactivity Profiles
The inherent functionalities of this compound—a protected nucleophilic amine, a carboxylic acid for amide or ester formation, and an activated aromatic ring—make it a candidate for a variety of novel chemical transformations.
Future research will likely explore the use of the Boc-protected amine in innovative coupling reactions. While the Boc group is primarily known for its protective role, recent studies have shown that Boc-protected amines can be directly transformed into carbamates, thiocarbamates, and ureas without the need for deprotection, using lithium tert-butoxide as a base. nih.govrsc.org This sustainable approach avoids hazardous reagents and metal catalysts. nih.govrsc.org Investigating the reactivity of the Boc-protected amine on the 2,4-dimethoxybenzoic acid scaffold in such transformations could open up new synthetic pathways to a diverse range of functionalized molecules.
The electron-rich dimethoxy-substituted benzene (B151609) ring is primed for electrophilic aromatic substitution reactions. This could be exploited to introduce further functionalities onto the aromatic core, leading to novel derivatives with unique properties. Moreover, the application of Boc-protected anilines in cross-coupling reactions, such as the Stille cross-coupling, has been demonstrated. nih.gov Exploring the participation of this compound or its derivatives in various metal-catalyzed cross-coupling reactions could lead to the synthesis of complex poly-functionalized aromatic compounds. Research into copper-catalyzed cross-coupling reactions of anilines with aryl bromides at room temperature also presents a promising avenue for forming biaryl amine structures. chemrxiv.org
| Reaction Type | Description | Potential Outcome with this compound |
| Direct Carbamate Synthesis | Transformation of Boc-protected amines into carbamates, thiocarbamates, and ureas using a strong base. nih.govrsc.org | Facile synthesis of novel derivatives with potential applications in medicinal chemistry and materials science without a deprotection step. |
| Stille Cross-Coupling | Palladium-catalyzed coupling of an organostannane with an organic halide. nih.gov | Synthesis of complex biaryl compounds by coupling the benzoic acid derivative at the aromatic ring or a suitably functionalized derivative. |
| Electrophilic Aromatic Substitution | Introduction of new functional groups onto the benzene ring, activated by the dimethoxy groups. | Creation of a library of novel compounds with tailored electronic and steric properties for various applications. |
Expansion into Materials Science and Supramolecular Chemistry
The structural features of this compound make it an intriguing building block for the construction of advanced materials and supramolecular assemblies.
The carboxylic acid and the protected amine functionalities provide sites for polymerization. Future research could explore the incorporation of this monomer into polymers to create functional materials with specific properties. For example, aminobenzoic acids have been used to functionalize graphene oxide, enhancing its properties for applications in electrocatalysis and supercapacitors. nih.gov The dimethoxy groups could further modulate the electronic properties of such materials.
In the realm of supramolecular chemistry, substituted benzoic acids are known to self-assemble through hydrogen bonding and other non-covalent interactions to form well-defined structures, such as helical assemblies. acs.orgacs.org The interplay of the carboxylic acid, the Boc-protected amine, and the methoxy (B1213986) groups in this compound could lead to the formation of novel supramolecular architectures with interesting properties. These could include gels, liquid crystals, or other ordered materials. nih.gov
Furthermore, aminobenzoic acids are valuable ligands for the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, catalysis, and sensing. researchgate.netnih.gov The specific substitution pattern of this compound could lead to the formation of MOFs with unique pore environments and functionalities.
| Material Type | Potential Role of this compound | Anticipated Properties and Applications |
| Functional Polymers | As a monomer in polymerization reactions. | Polymers with tunable properties for use in electronics, coatings, or biomedical applications. |
| Supramolecular Assemblies | As a building block for self-assembly through non-covalent interactions. acs.orgacs.orgnih.gov | Formation of gels, liquid crystals, or other ordered materials for sensing or controlled release applications. |
| Metal-Organic Frameworks (MOFs) | As an organic linker to coordinate with metal ions. researchgate.netnih.gov | Creation of porous materials with tailored pore sizes and chemical environments for catalysis, separation, or gas storage. |
Bio-inspired and Biomimetic Synthetic Applications
The structural similarity of this compound to naturally occurring aminobenzoic acids opens up avenues for its use in bio-inspired and biomimetic applications.
A significant future direction is the development of biosynthetic routes to aminobenzoic acids and their derivatives as a green alternative to traditional chemical synthesis. mdpi.comrepec.org While direct biosynthesis of this specific Boc-protected compound is unlikely, research into the microbial production of the parent aminobenzoic acid could provide a more sustainable starting material.
The core aminobenzoic acid structure is a key component in various bioactive molecules. mdpi.comnih.gov Future research could focus on using this compound as a scaffold to synthesize analogs of natural products or other biologically active compounds. The Boc-protecting group allows for selective chemical modifications, enabling the creation of a library of derivatives for screening as potential therapeutic agents. For instance, derivatives of trimethoxybenzoic acid have been investigated as potential efflux pump inhibitors in bacteria, a strategy to combat antibiotic resistance. mdpi.com
Furthermore, the field of biomimetic catalysis could benefit from ligands derived from this compound. The specific arrangement of functional groups could be used to create catalysts that mimic the active sites of enzymes, leading to highly selective and efficient chemical transformations under mild conditions. For example, aminobenzoic acid derivatives have been used to create functionalized nanoparticles that act as catalysts. nih.govrsc.org
| Bio-inspired Area | Research Focus | Potential Impact |
| Green Biosynthesis | Exploring microbial pathways for the production of the parent aminobenzoic acid. mdpi.comrepec.org | A more sustainable and environmentally friendly source of the core chemical structure. |
| Medicinal Chemistry | Synthesis of natural product analogs and other bioactive molecules. mdpi.comnih.gov | Discovery of new therapeutic agents with improved efficacy or novel mechanisms of action. |
| Biomimetic Catalysis | Development of catalysts that mimic enzyme active sites. nih.govrsc.org | Creation of highly selective and efficient catalysts for green chemical synthesis. |
Q & A
Q. What are the recommended synthetic routes for Boc-5-amino-2,4-dimethoxy-benzoic acid derivatives?
Methodological Answer:
- Boc Protection Strategy : Begin with 5-amino-2,4-dimethoxy-benzoic acid. Protect the amine group using di-tert-butyl dicarbonate (Boc anhydride) in a basic solvent (e.g., THF/DMF) at 0–25°C. Monitor reaction progress via TLC or HPLC .
- Coupling Reactions : Use carbodiimide coupling agents (e.g., EDC/HOBt) to conjugate the Boc-protected acid with amines or alcohols. Optimize stoichiometry (1:1.2 molar ratio of acid to nucleophile) to minimize side products .
- Deprotection : Remove the Boc group using TFA/DCM (1:4 v/v) for 1–2 hours under inert atmosphere.
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methoxy groups at C2/C4, Boc-protected amine at C5). Compare chemical shifts with analogous compounds (e.g., 4-methoxybenzoic acid derivatives) .
- HPLC-Purity Analysis : Employ reverse-phase C18 columns with UV detection (λ = 254 nm). Use gradient elution (water/acetonitrile + 0.1% TFA) to resolve impurities .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] for CHNO).
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatization?
Methodological Answer:
- Design of Experiments (DOE) : Vary parameters such as solvent polarity (DMF vs. THF), temperature (25°C vs. 40°C), and catalyst loading (e.g., DMAP). Use response surface modeling to identify optimal conditions .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethers (THF) reduce side reactions in coupling steps.
Q. Example Table: Reaction Optimization Parameters
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Solvent | DMF, THF, DCM | DMF | 15%↑ |
| Temperature (°C) | 0, 25, 40 | 25 | 10%↑ |
| Catalyst (DMAP) | 0.1 eq, 0.2 eq | 0.2 eq | 20%↑ |
Q. How can solubility challenges in biological assays be addressed for this compound?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to enhance aqueous solubility without denaturing proteins .
- Functional Group Modification : Introduce hydrophilic substituents (e.g., hydroxyl groups) at non-critical positions. For example, replace one methoxy group with a hydroxyl, balancing solubility and bioactivity .
Q. How to resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?
Methodological Answer:
- Orthogonal Assays : Validate dopamine D2 receptor binding (radioligand assays) with functional cAMP inhibition studies .
- Structural Analysis : Perform molecular docking using crystallographic data (e.g., PDB: 6CM4) to identify steric clashes caused by Boc or methoxy groups .
- Metabolite Screening : Use LC-MS to rule out degradation products interfering with assay results .
Key Considerations
- Data Contradictions : Cross-reference synthesis protocols from analogous compounds (e.g., 4-amino-5-chloro-2-methoxybenzoic acid derivatives) to troubleshoot reproducibility issues .
- Safety Protocols : Follow guidelines for handling nitro or halogenated intermediates (e.g., fume hood use, PPE) as outlined in safety data sheets for similar benzoic acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
